3-(2-Oxopropyl)-2-pentylcyclopentanone
Description
Significance of Cyclopentanone (B42830) Derivatives in Advanced Organic Synthesis
Cyclopentanone and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The five-membered carbocyclic ring of cyclopentanone is a structural motif present in numerous natural products, including prostaglandins (B1171923), jasmonates, and certain steroids. wikipedia.orgwikipedia.org This makes cyclopentanone derivatives versatile precursors and key intermediates in the total synthesis of complex molecules. wikipedia.org
In synthetic chemistry, these compounds serve as benchmark substrates for developing and testing new chemical transformations. thieme-connect.com Methodologies such as the Pauson-Khand reaction, which forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, highlight the strategic importance of forming this ring system. thieme-connect.com Furthermore, various catalytic methods, including those using ruthenium, rhodium, and gold, have been developed for the hydrative cyclization of enynes or the rearrangement of other cyclic structures to produce functionalized cyclopentanones. organic-chemistry.org The ability to control stereochemistry at multiple centers on the cyclopentane (B165970) ring is a significant challenge and a major focus of modern synthetic efforts, driving the development of highly stereoselective annulation and cycloaddition strategies. nih.gov
Contextualization within Jasmonoid Chemistry and Analogs (e.g., Magnolione)
3-(2-Oxopropyl)-2-pentylcyclopentanone, or Magnolione, is structurally a synthetic analog of methyl dihydrojasmonate. nih.gov Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating plant growth, development, and defense responses against pathogens and herbivores. wikipedia.orgoup.com The discovery of methyl jasmonate from jasmine oil in 1962 was a foundational moment for this area of chemistry. wikipedia.org
Magnolione fits into the broader family of jasmonoid analogs, which are widely used in the perfume industry for their signature jasmine-like fragrances. nih.gov Compared to the naturally occurring methyl dihydrojasmonate, Magnolione is reported to be less biodegradable and possess a greater odor strength with a more intense floral, jasminic character. nih.gov This has made it a valuable ingredient in several commercial perfumes. nih.gov The study of such analogs is critical not only for fragrance creation but also for understanding the structure-activity relationships that govern both olfaction and the biological functions of jasmonates. nih.gov
Historical Perspectives on the Chemical Synthesis and Investigation of Analogous Structures
The synthesis of cyclopentanone-based fragrances has a rich history driven by the commercial demand for compounds like methyl jasmonate and its analogs. Early synthetic efforts often resulted in mixtures of stereoisomers. For instance, commercial racemic mixtures of methyl dihydrojasmonate have been available since the 1970s. nih.gov
Current Research Challenges and Unexplored Avenues in Synthetic and Mechanistic Chemistry
Despite significant progress, the stereoselective synthesis of cyclopentanone derivatives like Magnolione remains a formidable challenge for synthetic chemists. nih.gov Key difficulties include:
Enantioselectivity: For chiral molecules like Magnolione, controlling the absolute stereochemistry to produce a single enantiomer is a major goal. This often requires asymmetric synthesis, employing chiral catalysts or auxiliaries. researchgate.net For example, enantioselective total syntheses of the four possible stereoisomers of Magnolione have been pursued to isolate the specific olfactory properties of each. researchgate.net The development of catalytic asymmetric cyclopropanation is one advanced technique being explored for creating chiral building blocks for these types of molecules. researchgate.netacs.org
Efficiency and Scalability: Developing short, high-yielding, and scalable synthetic routes is a constant objective for industrial applications. nih.gov Research continues into novel catalytic systems, such as those using rhodium carbene-initiated domino sequences, to construct the cyclopentane core with multiple stereocenters in a single, highly controlled process. nih.gov
Unexplored avenues include the development of biocatalytic methods using engineered enzymes for even greater selectivity and the investigation of novel reaction cascades that can build the complex cyclopentanone core from simple acyclic precursors with minimal steps. organic-chemistry.orgacs.org
Chemical Data for this compound
The following table summarizes key chemical identifiers and properties for the target compound.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-oxopropyl)-2-pentylcyclopentan-1-one | nih.gov |
| Common Name | Magnolione | nih.gov |
| CAS Number | 40942-73-2 | nih.govguidechem.com |
| Molecular Formula | C₁₃H₂₂O₂ | nih.govcookechem.com |
| Molecular Weight | 210.31 g/mol | nih.govcookechem.com |
| Appearance | Colorless to pale yellow clear liquid (est) | |
| Odor | Floral, magnolia, jasmine | chemicalbook.com |
| Boiling Point | 309.85°C (rough estimate) | chemicalbook.com |
| Density | 0.9760 (rough estimate) | chemicalbook.com |
Comparison of Synthetic Jasmonoid Analogs
This table provides a comparison between the target compound and a closely related, historically significant analog.
| Compound | Structure | Key Feature | Reported Synthetic Yield (example) |
| This compound (Magnolione) | A saturated pentyl side chain at the C2 position. | 5 steps, 60% overall yield (55% cis) | nih.govnih.gov |
| (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone | An unsaturated pentenyl side chain at the C2 position. | 4 steps, 62% overall yield (67% cis) | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxopropyl)-2-pentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-12-11(9-10(2)14)7-8-13(12)15/h11-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDYAQAPLAXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866027 | |
| Record name | Cyclopentanone, 3-(2-oxopropyl)-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40942-73-2 | |
| Record name | 3-(2-Oxopropyl)-2-pentylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40942-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 3-(2-oxopropyl)-2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040942732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 3-(2-oxopropyl)-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 3-(2-oxopropyl)-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-oxopropyl)-2-pentylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Sophisticated Synthetic Methodologies for 3 2 Oxopropyl 2 Pentylcyclopentanone
Total Synthesis Approaches and Strategies
The total synthesis of 3-(2-oxopropyl)-2-pentylcyclopentanone involves the construction of the molecule from simpler, readily available starting materials. The key challenge lies in the efficient assembly of the substituted cyclopentanone (B42830) ring with the correct placement of the pentyl and oxopropyl side chains.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, a primary disconnection can be made at the C-C bond between the cyclopentanone ring and the acetone (B3395972) moiety. This leads to a key intermediate, a 2-pentyl-3-(carboxymethyl)cyclopentanone derivative, which can be further simplified.
Another strategic disconnection involves the bond between the pentyl group and the cyclopentanone ring. This suggests a Michael addition of a pentyl nucleophile to a cyclopentenone precursor bearing the oxopropyl or a protected equivalent side chain at the 3-position.
A common retrosynthetic approach for related jasmonoid structures involves the use of a bicyclic precursor, such as the Grieco lactone ((–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one), which provides a rigid framework to control stereochemistry. kirj.ee Functionalization of the double bond within this lactone and subsequent ring-opening can lead to the desired substituted cyclopentanone. kirj.ee
Multi-Step Linear and Convergent Synthetic Routes
Both linear and convergent strategies have been employed in the synthesis of this compound and its analogs.
Stereoselective and Enantioselective Synthesis
The biological activity and sensory properties of this compound are highly dependent on its stereochemistry. The molecule has two chiral centers at positions 2 and 3 of the cyclopentanone ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the pentyl and oxopropyl groups can be either cis or trans.
Asymmetric Induction Methodologies
Asymmetric induction methodologies are pivotal in establishing the desired stereochemistry at the C-2 and C-3 positions of the cyclopentanone ring. These methods employ chiral entities to influence the formation of one enantiomer over the other.
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective introduction of the pentyl and 2-oxopropyl groups. A key step in this approach is the diastereoselective Michael addition of a nucleophile to an α,β-unsaturated system.
For instance, a common strategy involves the use of chiral oxazolidinones, such as those derived from Evans, to activate an enoate substrate for conjugate addition. nih.govmdpi.com In a hypothetical synthetic sequence, a cyclopentenone derivative could be functionalized with a chiral auxiliary. The subsequent Michael addition of a pentyl organocuprate would be directed by the auxiliary, leading to the formation of the C-2 stereocenter with high diastereoselectivity. Following the conjugate addition, the resulting enolate can be trapped with an electrophile to introduce the 2-oxopropyl precursor. Finally, the removal of the chiral auxiliary affords the enantiomerically enriched 2,3-disubstituted cyclopentanone. Camphorsultam is another effective chiral auxiliary that has been shown to provide high levels of stereocontrol in Michael additions. wikipedia.org
The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The steric hindrance and electronic properties of the auxiliary guide the approach of the incoming nucleophile, thereby controlling the formation of the desired stereoisomer.
Table 1: Common Chiral Auxiliaries for Asymmetric Michael Additions
| Chiral Auxiliary | Key Features | Typical Application |
| Evans Oxazolidinones | Readily available in both enantiomeric forms, highly predictable stereochemical outcomes. | Diastereoselective alkylation and conjugate addition reactions. nih.govmdpi.com |
| Camphorsultam | Crystalline derivatives, high diastereoselectivity, easily removable. | Asymmetric Michael additions and Claisen rearrangements. wikipedia.org |
| Pseudoephedrine | Forms crystalline amides, directs stereoselective alkylation. | Asymmetric alkylation of amides. nih.gov |
Organocatalytic Enantioselective Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. youtube.comyoutube.com For the synthesis of this compound, organocatalytic enantioselective Michael additions to 2-cyclopentenone are particularly relevant. thieme-connect.com
In this approach, a chiral secondary amine catalyst, such as a proline derivative, activates the 2-cyclopentenone through the formation of a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst then directs the addition of a nucleophile, such as a pentyl-containing species, to one face of the iminium ion, leading to the enantioselective formation of the C-2 stereocenter. Subsequent functionalization at the C-3 position would complete the synthesis of the target molecule.
Recent advancements have demonstrated the efficacy of bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile. beilstein-journals.org For example, thiourea- and squaramide-based catalysts have been successfully employed in asymmetric Michael additions to cyclic enones, affording products with high enantioselectivity. beilstein-journals.orgnih.gov
Table 2: Representative Organocatalysts for Enantioselective Michael Additions
| Catalyst Type | Example | Mechanism of Action |
| Chiral Secondary Amines | Proline and its derivatives | Iminium ion activation of α,β-unsaturated carbonyls. youtube.comthieme-connect.com |
| Bifunctional Thioureas | (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Hydrogen bonding activation of both nucleophile and electrophile. nih.gov |
| Bifunctional Squaramides | Cinchona alkaloid-derived squaramides | Similar to thioureas, provides a rigid scaffold for stereocontrol. beilstein-journals.org |
Phase-Transfer Catalysis for Chiral Induction
Phase-transfer catalysis (PTC) offers a practical and environmentally benign approach to asymmetric synthesis by facilitating reactions between reactants in immiscible phases. unimi.it Chiral phase-transfer catalysts, typically chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, can be employed for the asymmetric synthesis of substituted cyclopentanones. rsc.orgnih.gov
One strategy involves the asymmetric desymmetrization of a meso-cyclopentanone derivative. For instance, a prochiral 2-pentylcyclopentane-1,3-dione could undergo an enantioselective mono-alkylation at the C-2 position with a precursor to the 2-oxopropyl side chain. The chiral phase-transfer catalyst would form a chiral ion pair with the enolate of the dione, guiding the approach of the alkylating agent to generate the desired enantiomer.
Alternatively, an asymmetric Michael addition under phase-transfer conditions could be envisioned. The reaction of 2-cyclopentenone with a pentyl nucleophile in a biphasic system, catalyzed by a chiral phase-transfer catalyst, could establish the C-2 stereocenter with high enantioselectivity. acs.org
Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This technique is particularly useful when a racemic mixture of a key intermediate is more readily accessible than the individual enantiomers.
In the synthesis of jasmonoid fragrances, which share the 2,3-disubstituted cyclopentanone core with the target molecule, kinetic resolution has been successfully applied. nih.gov For example, a racemic mixture of a 2-pentyl-3-(2-oxopropyl)cyclopentanone precursor could be subjected to an enzymatic or chemical kinetic resolution. Lipases are commonly used enzymes for the selective acylation or hydrolysis of one enantiomer, leaving the other enantiomer in high enantiomeric excess. wikipedia.org
A dynamic kinetic resolution (DKR) process offers the advantage of converting the entire racemic starting material into a single enantiomer of the product. nih.govnih.govprinceton.edu In a DKR, the less reactive enantiomer is continuously racemized in situ, allowing it to be converted to the desired product. This approach has been successfully applied to the synthesis of 2,4-dialkyl cyclopentanones through the conjugate reduction of racemic 3,5-dialkyl-2-cyclopenten-1-ones. nih.gov
Catalytic Synthesis Innovations
The development of novel catalytic systems continues to push the boundaries of synthetic efficiency and stereocontrol. Transition metal-catalyzed processes, in particular, offer unique pathways for the construction of complex molecular architectures.
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide array of transformations. For the synthesis of this compound, palladium-catalyzed reactions could be employed for the stereoselective formation of the cyclopentane (B165970) ring or for the introduction of the side chains.
One potential strategy involves a palladium-catalyzed formal [3+2] cycloaddition reaction. nih.govnih.govresearchgate.netcapes.gov.br In this approach, a vinylcyclopropane (B126155) can act as a three-carbon component that reacts with an alkene under palladium catalysis to form a cyclopentane ring. By using a chiral ligand for the palladium catalyst, this cycloaddition can be rendered enantioselective, establishing the stereocenters on the cyclopentane ring in a single step.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be utilized to introduce the pentyl or 2-oxopropyl side chains onto a pre-functionalized cyclopentanone scaffold. While not directly forming the stereocenters, these methods are crucial for building the carbon skeleton of the molecule.
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions, which is particularly advantageous for producing complex chiral molecules like fragrance components. matec-conferences.orgresearchgate.net Enzymes, as natural catalysts, can execute specific transformations with remarkable precision, often reducing the need for protecting groups and minimizing side reactions.
A key challenge in the synthesis of 2,3-disubstituted cyclopentanones is controlling the stereochemistry, as different isomers can possess vastly different olfactory properties. google.com Enzymatic kinetic resolution (EKR) is a widely adopted biocatalytic strategy to separate enantiomers from a racemic mixture. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product. wikipedia.org
Lipases are among the most frequently used enzymes for kinetic resolutions due to their broad substrate tolerance and stability in organic solvents. nih.govnih.gov For instance, Lipase B from Candida antarctica (CAL-B) is an excellent catalyst for the enantioselective acetylation of various cyclopentane derivatives. nih.gov In the synthesis of precursors for compounds like this compound, a racemic intermediate can be subjected to enzymatic acetylation. One enantiomer is converted to an acetylated product while the other remains largely unreacted, enabling their separation and the synthesis of an isomer-enriched final product. An efficient kinetic resolution has been utilized to achieve the asymmetric synthesis of precursors to Magnolione, enabling the selective production of the desired 2S,3R-isomer. nih.govresearchgate.net
Dynamic kinetic resolution (DKR) is an even more efficient variation where the slow-reacting enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% for the desired single enantiomer product, a significant improvement over the 50% maximum yield of a standard kinetic resolution. wikipedia.org This has been successfully applied to cyclopentane-1,2-diamine (B1201933) derivatives, where spontaneous racemization of the substrate occurs alongside the enzymatic reaction. nih.govuniovi.es
The table below summarizes examples of enzymes used in the kinetic resolution of cyclopentane-related structures.
| Enzyme | Substrate Type | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines | Enantioselective acetylation | Excellent catalyst for simple and dynamic kinetic resolutions. | nih.gov |
| Various Lipases (PFL, CRL, PPL, etc.) | Racemic 6-(hydroxymethyl)-1,3,5-triaza-7-phosphaadamantane oxide/sulfide | Stereoselective acetylation | Successful resolution of primary alcohols into enantiomers with up to 95% purity. | nih.gov |
| Engineered Myoglobin | Styrenes and ethyl α-diazopyruvate | Enantioselective cyclopropanation | Provides scalable access to enantioenriched cyclopropanes as building blocks. | utdallas.edu |
Acid- and Base-Catalyzed Cyclization Reactions
The construction of the five-membered cyclopentanone ring is a critical step in the synthesis of this compound. Both acid- and base-catalyzed intramolecular cyclization reactions are cornerstone strategies for this purpose.
Base-Catalyzed Cyclization: The Dieckmann Condensation
The Dieckmann condensation is a robust and widely used base-catalyzed intramolecular reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org It is particularly effective for creating 5- and 6-membered rings. wikipedia.orgnumberanalytics.com In the context of synthesizing the target compound, a suitable acyclic diester precursor would be treated with a strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt). organic-chemistry.orgmasterorganicchemistry.com
The mechanism involves the deprotonation of a carbon alpha to one of the ester groups to form an enolate. masterorganicchemistry.comorganicchemistrytutor.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. organicchemistrytutor.com Subsequent elimination of an alkoxide leaving group generates the cyclic β-keto ester. masterorganicchemistry.com This product is often deprotonated by the alkoxide base, and an acidic workup is required to yield the final neutral cyclic product. organicchemistrytutor.com This method provides a direct route to the core cyclopentanone structure, onto which the side chains can be elaborated.
Acid-Catalyzed Cyclization: The Nazarov Cyclization
The Nazarov cyclization is a powerful acid-catalyzed reaction for synthesizing cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.org This electrocyclic reaction is typically promoted by strong Brønsted or Lewis acids. organic-chemistry.org The mechanism begins with the coordination of the acid catalyst to the ketone's carbonyl oxygen, which generates a pentadienyl cation. youtube.com This intermediate then undergoes a 4π conrotatory electrocyclic ring closure to form an oxyallyl cation. wikipedia.orgyoutube.com Finally, elimination of a proton, followed by tautomerization, yields the cyclopentenone product. youtube.com
The Nazarov cyclization is highly valuable for accessing cyclopentenone structures that are common motifs in natural products, including jasmonates and prostaglandins (B1171923). wikipedia.org Modern variations of this reaction have expanded its scope and improved its selectivity. For example, palladium-catalyzed Nazarov-type cyclizations can proceed under neutral conditions, making the method compatible with sensitive functional groups. acs.org This reaction provides a strategic route to the cyclopentenone core, which can then be further modified to produce the saturated cyclopentanone ring of this compound.
The table below compares these two fundamental cyclization strategies.
| Reaction Name | Catalyst Type | Typical Catalysts | Starting Material | Key Transformation | Reference |
|---|---|---|---|---|---|
| Dieckmann Condensation | Base | Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK) | Diester | Intramolecular condensation to a β-keto ester. | wikipedia.orgorganic-chemistry.org |
| Nazarov Cyclization | Acid | Lewis acids (e.g., FeCl₃, BF₃·OEt₂), Protic acids (e.g., H₂SO₄) | Divinyl ketone | 4π electrocyclization to a cyclopentenone. | wikipedia.orgorganic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matec-conferences.org In the fragrance industry, these principles are driving innovation toward more sustainable manufacturing practices. matec-conferences.orgresearchgate.net
Atom Economy and Yield Optimization
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.comresearchgate.net A reaction with high atom economy maximizes the use of starting materials and minimizes waste. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 kccollege.ac.in
Reactions like additions and rearrangements typically have 100% atom economy, as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. kccollege.ac.in For example, a Dieckmann condensation, while a powerful C-C bond-forming reaction, is not 100% atom-economical because an alcohol molecule is eliminated for every molecule of cyclic product formed.
Illustrative Atom Economy for a Dieckmann Condensation Precursor:
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Reactant: Diethyl Adipate | C₁₀H₁₈O₄ | 202.25 |
| Desired Product: 2-Ethoxycarbonylcyclopentanone | C₈H₁₂O₃ | 156.18 |
| Byproduct: Ethanol | C₂H₅OH | 46.07 |
| Theoretical Atom Economy | (156.18 / 202.25) * 100 = 77.2% |
Solvent Selection and Alternative Reaction Media
Solvents constitute a major portion of the mass in many chemical processes and are a primary source of waste and environmental concern. Green chemistry advocates for the use of safer, more environmentally benign solvents. personalcaremagazine.comresearchgate.net Solvents are often classified into categories based on their environmental, health, and safety profiles.
Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and aromatic hydrocarbons (e.g., benzene, toluene) are often effective but are also toxic and environmentally persistent. wikipedia.org Greener alternatives include:
Water: Non-toxic, non-flammable, and readily available. It is an excellent solvent for many biocatalytic reactions. personalcaremagazine.com
Alcohols (e.g., Ethanol): Less toxic than many other organic solvents and can be produced from renewable resources. researchgate.net
Supercritical Fluids (e.g., sc-CO₂): Supercritical carbon dioxide is a highly tunable solvent that is non-toxic and allows for easy product separation, as the CO₂ can be returned to a gaseous state by reducing pressure. personalcaremagazine.comwikipedia.org It is particularly useful for extractions and as a medium for enzymatic reactions. personalcaremagazine.com
The following table provides a general classification of common solvents according to green chemistry principles.
| Classification | Examples | Rationale |
|---|---|---|
| Recommended | Water, Ethanol, Acetone, Supercritical CO₂ | Low toxicity, renewable sources, favorable environmental profile. |
| Usable | Heptane, Toluene, Tetrahydrofuran (THF), Acetonitrile (B52724) | Acceptable substitutes for more hazardous solvents, but still have some EHS concerns. |
| Problematic | Dichloromethane (DCM), Chloroform, Benzene, Diethyl Ether, Dimethylformamide (DMF) | High toxicity, carcinogenicity, environmental persistence, or safety hazards (e.g., peroxide formation). |
In the synthesis of fragrances like this compound, choosing a greener solvent or an alternative medium like sc-CO₂ can significantly reduce the environmental footprint of the manufacturing process. researchgate.netpersonalcaremagazine.com
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanism of Cyclopentanone (B42830) Ring Formation (e.g., Ionic Diels-Alder Reaction)
The synthesis of 2,3-disubstituted cyclopentanones, particularly with defined stereochemistry, is a significant challenge in organic synthesis. A key strategy for establishing the cis-stereochemistry of the pentyl and oxopropyl side chains, as seen in analogs of the target molecule, involves a cycloaddition reaction. scispace.comnih.gov While a true ionic Diels-Alder reaction is a specific class of cycloaddition, a mechanistically related and synthetically practical approach is a Lewis acid-catalyzed Diels-Alder reaction, which proceeds through a highly polarized, cation-like transition state.
A reported synthesis for the cis-isomer of 3-(2-oxopropyl)-2-(pent-2Z-enyl)cyclopentanone utilizes a Diels-Alder reaction as the crucial step for setting the ring's stereochemistry. scispace.com The synthesis begins with the reaction between isoprene (B109036) (the diene) and cyclopentenone ethylene (B1197577) ketal (the dienophile). The ketal serves to protect the ketone of the dienophile during this step. This [4+2] cycloaddition establishes the crucial cis relationship between the two newly formed substituents on the cyclopentane (B165970) ring. scispace.com
The mechanism can be described as follows:
Activation of Dienophile: A Lewis acid catalyst is employed to coordinate with an oxygen atom of the dienophile. This coordination withdraws electron density from the dienophile, making it more electrophilic and reactive towards the diene. This polarization is the hallmark of a process that approaches an ionic mechanism.
Cycloaddition: The electron-rich diene attacks the activated, electron-poor dienophile in a concerted, though potentially asynchronous, [4+2] cycloaddition. The geometry of the transition state dictates the stereochemical outcome. The endo approach is typically favored, leading to the observed cis product.
Elaboration of Side Chains: Following the cycloaddition, the resulting adduct undergoes a series of transformations. Oxidative cleavage of the double bond in the newly introduced ring substituent (e.g., via ozonolysis) yields a keto-aldehyde. scispace.com
Final Assembly: A Wittig reaction on the aldehyde functionality is then used to install the final portion of the side chain. Subsequent deprotection of the ketal reveals the cyclopentanone carbonyl, and manipulation of the other side chain yields the final 3-(2-oxopropyl)-2-pentylcyclopentanone structure. scispace.com
Enolization and Enolate Chemistry of the Ketone Functionalities
The presence of two ketone groups and multiple α-carbon atoms makes the enolization of this compound a subject of regiochemical consideration. Enolates are critical intermediates in many carbon-carbon bond-forming reactions. fiveable.meyoutube.com The specific enolate formed is determined by the reaction conditions (kinetic vs. thermodynamic control). mdpi.comnih.gov
The molecule has three distinct α-positions with acidic protons:
C-3: A methine proton between a carbonyl and an alkyl group.
C-4: A methylene (B1212753) proton on the cyclopentanone ring.
Oxopropyl side chain: A methyl group adjacent to a carbonyl.
The relative acidity of these protons dictates which enolate is favored. The protons on the methyl group of the side chain are generally the most acidic due to the electron-withdrawing effect of the adjacent carbonyl and statistical advantage (three protons). The proton at C-3 is a tertiary proton and is more sterically hindered.
Interactive Data Table: Potential Enolates of this compound
| Control Type | Base Type | Conditions | Favored Enolate Position | Description |
| Kinetic | Bulky, strong, non-nucleophilic (e.g., LDA) | Low temperature (-78 °C), aprotic solvent | Oxopropyl Methyl Group | Deprotonation occurs at the most accessible, least sterically hindered acidic proton. The reaction is rapid and irreversible. nih.gov |
| Thermodynamic | Smaller, weaker base (e.g., NaOEt) | Higher temperature, protic solvent, longer reaction time | C-3 Position | Deprotonation leads to the most stable enolate, which is the more substituted double bond. The reaction is reversible, allowing equilibration to the thermodynamic product. nih.gov |
The alkylation of enolates is a powerful method for C-C bond formation, proceeding via an SN2 mechanism. libretexts.orgpressbooks.publibretexts.org The regioselectivity of the alkylation of this compound is directly controlled by the choice of enolate generated.
Alkylation of the Kinetic Enolate: Using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures will selectively generate the enolate on the oxopropyl side chain. Subsequent addition of a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would result in alkylation at this position. SN2 reactions are sensitive to steric hindrance, making primary and methyl halides the ideal electrophiles. youtube.com
Alkylation of the Thermodynamic Enolate: Using a smaller base like sodium ethoxide at room temperature would favor the formation of the more substituted enolate at the C-3 position. Alkylation at this site would introduce a third substituent on the cyclopentanone ring, creating a quaternary carbon center if the starting material is alkylated.
Stereoselectivity is also a key consideration, especially for alkylation at C-3. The incoming electrophile will typically approach from the face opposite to the existing bulky substituents (the pentyl and oxopropyl groups) to minimize steric hindrance.
Mechanistic Pathways of Carbonyl Transformations
The two distinct ketone environments in this compound allow for the exploration of selective transformations.
Selective Reduction: The selective reduction of one ketone in a 1,4-dicarbonyl compound can be challenging but is often achievable based on steric and electronic differences. The cyclopentanone carbonyl is generally more sterically hindered than the methyl ketone on the flexible side chain. Therefore, reducing agents with significant steric bulk may selectively attack the less hindered side-chain ketone. For example, the use of a bulky hydride reagent could potentially favor the formation of 3-(2-hydroxypropyl)-2-pentylcyclopentanone. Conversely, chelation-controlled reduction, where a Lewis acidic metal coordinates to both carbonyls, might lead to different selectivity profiles.
Selective Oxidation: The Baeyer-Villiger oxidation is a prominent reaction for converting ketones into esters (or lactones from cyclic ketones) using peroxy acids. rgmcet.edu.inorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge (generally, tertiary > secondary > phenyl > primary > methyl) preferentially migrates. rgmcet.edu.in
Applying this to this compound:
Oxidation of the Cyclopentanone: The two adjacent carbons are the C-2 (bearing the pentyl group) and C-3 (bearing the oxopropyl side chain). Both are secondary carbons. The migration of the more substituted C-2 would lead to a seven-membered lactone.
Oxidation of the Side-Chain Ketone: The adjacent groups are a methyl group and a methylene group (part of the larger substituent). The methylene group (a primary carbon attached to a tertiary center) has a higher migratory aptitude than the methyl group. Migration of the methylene group would result in the formation of an acetate (B1210297) ester.
The reaction conditions could be tuned to favor the oxidation of one ketone over the other, potentially based on steric accessibility of the carbonyl to the peroxy acid. scispace.commdpi.com
Derivatization is a technique used to modify a compound to make it more suitable for analysis, typically by gas chromatography (GC), or to aid in structural confirmation. pressbooks.publibretexts.orgnih.gov For a dicarbonyl compound like this compound, derivatization targets the ketone functionalities.
Common derivatization methods include:
Oxime Formation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), converts ketones to oximes. These derivatives are often more volatile and provide better chromatographic separation. nih.gov
Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form brightly colored hydrazone derivatives, which can be useful for both detection and characterization.
Quinoxaline Formation: For 1,2-dicarbonyls, reaction with o-phenylenediamine (B120857) to form quinoxalines is a standard method. alfa-chemistry.com While the target compound is a 1,4-diketone, similar strategies using diamines could potentially be used to create heterocyclic derivatives.
These derivatization reactions increase the volatility and thermal stability of the analyte, which is often necessary for GC-MS analysis. mdpi.comnih.gov
Rearrangement Reactions Involving the Cyclopentanone Core and Side Chains
The structure of this compound is amenable to several classes of rearrangement reactions, particularly those involving dicarbonyl compounds or cyclic ketones.
Paal-Knorr Synthesis: The most directly applicable rearrangement/cyclization for a 1,4-diketone is the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.org This reaction involves the intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound under specific conditions to form a five-membered heterocycle. rgmcet.edu.inorganic-chemistry.orgorganic-chemistry.org
Furan Synthesis: In the presence of an acid catalyst (e.g., H₂SO₄, P₂O₅), this compound can cyclize to form a highly substituted furan. The mechanism involves the enolization of one ketone, which then acts as a nucleophile, attacking the protonated second ketone, followed by dehydration. organic-chemistry.orgwikipedia.org
Pyrrole (B145914) Synthesis: In the presence of ammonia (B1221849) or a primary amine, the same 1,4-diketone can undergo the Paal-Knorr pyrrole synthesis to yield a substituted pyrrole. The mechanism is similar but involves the formation of an imine/enamine intermediate. wikipedia.orgorganic-chemistry.org
Other Potential Rearrangements:
Wolff Rearrangement: If one of the ketone functionalities were converted into an α-diazoketone, a Wolff rearrangement could be induced photochemically, thermally, or with a metal catalyst. fiveable.menih.govresearchgate.net This reaction involves the loss of N₂ gas and a 1,2-alkyl shift to form a ketene (B1206846) intermediate. If applied to the cyclopentanone ring, this would be a ring-contraction reaction, yielding a substituted cyclobutane (B1203170) carboxylic acid derivative after trapping the ketene with a nucleophile like water. fiveable.me
Tiffeneau-Demjanov Rearrangement: This reaction is a ring expansion of cycloalkanones. libretexts.orgchemicalbook.com It involves converting the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and then treatment with nitrous acid. The resulting diazotization and rearrangement would expand the cyclopentanone ring to a cyclohexanone, with the position of the substituents determined by their migratory aptitudes. perfumerflavorist.com
Oxidative Rearrangements
Oxidative rearrangements of ketones often involve the introduction of an oxygen atom into the carbon framework, leading to the formation of esters or lactones, a classic example being the Baeyer-Villiger oxidation. For a disubstituted cyclopentanone like this compound, this reaction would likely be initiated by a peroxy acid (such as m-CPBA) and is anticipated to exhibit regioselectivity based on the migratory aptitude of the adjacent carbon atoms.
In the case of this compound, there are two potential sites for oxygen insertion around the cyclopentanone carbonyl group. The migratory preference is typically tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl. Given the substitution pattern, the migration of the more substituted C-2 carbon (bearing the pentyl group) would be sterically and electronically favored over the less substituted C-5 methylene group. This would theoretically lead to the formation of a six-membered lactone.
A proposed mechanism, by analogy to established Baeyer-Villiger oxidations, would involve the initial protonation of the cyclopentanone carbonyl, followed by nucleophilic attack of the peroxy acid to form a Criegee intermediate. Subsequent rearrangement with the migration of the C-2 carbon and expulsion of a carboxylate anion would yield the corresponding lactone.
It is also conceivable that under different oxidative conditions, other transformations could occur. For instance, oxidative cleavage of the bond between the two carbonyl groups could potentially occur, though this typically requires stronger oxidants and more forcing conditions. Research on the oxidative rearrangement of other substituted cyclic systems, such as α,β-unsaturated γ-lactams, has shown that the reaction pathway can be complex, sometimes involving a series of steps including epoxidation and concerted rearrangements to yield novel heterocyclic structures. acs.org
Acid/Base Catalyzed Rearrangements
The presence of two carbonyl groups and multiple alpha-hydrogens makes this compound susceptible to a variety of acid and base-catalyzed rearrangements.
Acid-Catalyzed Rearrangements:
Under acidic conditions, enolization of either of the two ketone moieties can occur. Protonation of a carbonyl oxygen enhances the acidity of the α-hydrogens, facilitating the formation of an enol. For this compound, enolization can lead to several potential outcomes:
Aldol (B89426) Condensation: Intramolecular aldol condensation is a possibility, which could lead to the formation of bicyclic products. The feasibility of such a reaction would depend on the stereochemical and energetic favorability of the resulting ring system.
Isomerization: Acid catalysis can promote the epimerization of the stereocenters at C-2 and C-3, potentially leading to a mixture of diastereomers.
Rearrangement of the Cyclopentanone Ring: While less common for simple cyclopentanones, acid-catalyzed ring expansion or contraction is a known phenomenon in more complex systems, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. Studies on the Lewis acid-catalyzed [3+2]-cycloaddition reactions to form substituted cyclopentanones highlight the role of acids in mediating complex rearrangements and bond formations. rsc.orgnih.gov
Base-Catalyzed Rearrangements:
In the presence of a base, deprotonation at one of the α-carbon positions will generate an enolate. The specific enolate formed will depend on whether kinetic or thermodynamic control is operative. The resulting enolate can then participate in several transformations:
Intramolecular Aldol Condensation: Similar to the acid-catalyzed pathway, an intramolecular aldol reaction can occur, initiated by the formation of an enolate which then attacks the other carbonyl group.
Retro-Aldol/Aldol Sequence: A retro-aldol reaction could potentially cleave the 2-oxopropyl side chain, followed by a subsequent aldol condensation, possibly leading to isomerization or the formation of different products. A study on the base-catalyzed rearrangement of a substituted cyclopent-2-enone suggests a mechanism involving a retro-Michael addition followed by a new Michael addition, leading to a more thermodynamically stable product. stackexchange.com
Favorskii Rearrangement: While typically associated with α-haloketones, related rearrangements can sometimes be induced under strong basic conditions, potentially leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.
Exploration of Novel Reactivity and Unconventional Transformations
Beyond classical rearrangements, the unique structure of this compound opens the door to exploring novel chemical transformations.
Photochemical Reactions: The presence of two carbonyl groups makes this molecule a candidate for photochemical reactions. Norrish Type I and Type II reactions are conceivable. A Norrish Type I cleavage could lead to the formation of radical intermediates, which could then undergo various subsequent reactions such as decarbonylation or recombination. A Norrish Type II reaction, involving intramolecular hydrogen abstraction by the excited carbonyl group, could lead to the formation of a cyclobutanol (B46151) derivative or cleavage of the side chain.
Metal-Catalyzed Reactions: The dicarbonyl moiety offers multiple coordination sites for metal catalysts, potentially enabling a range of novel transformations. For example, transition metal-catalyzed cross-coupling reactions could be envisioned to functionalize the cyclopentanone ring further. The development of dual-function catalysts that can mediate both C-H functionalization and photoexcitation has opened up new avenues for unconventional reactivity in related systems. acs.org
Bio-inspired Transformations: The structural similarity of this compound to natural products like jasmonates suggests that enzymatic or biomimetic transformations could be a fruitful area of investigation. acs.org For instance, enzymes could be used to achieve highly selective reductions or oxidations at one of the carbonyl groups, leading to chiral products that would be difficult to obtain through traditional chemical synthesis.
Theoretical and Computational Investigations of 3 2 Oxopropyl 2 Pentylcyclopentanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. nrel.govwindows.net These calculations provide fundamental insights into molecular stability and reactivity by analyzing the distribution and energy of electrons.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org
For 3-(2-Oxopropyl)-2-pentylcyclopentanone, DFT calculations would be employed to determine the energies of these frontier orbitals. While specific data for this exact compound is not available in published literature, a computational study on the structurally related jasmonic acid provides an excellent example of the expected results. dergipark.org.tr The analysis of jasmonic acid's different stereoisomers showed varying HOMO-LUMO energy gaps, indicating that the spatial arrangement of the substituent groups influences electronic stability. dergipark.org.tr A similar approach for this compound would involve calculating the orbital energies to predict its reactivity hotspots.
Illustrative Data: The following table shows representative HOMO-LUMO energy data for different conformers of jasmonic acid, calculated using the TD-DFT method, which illustrates the type of results that would be obtained for this compound. dergipark.org.tr
| Conformer (Jasmonic Acid) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| JA_RR_trans | -10.01 | -1.90 | 8.11 |
| JA_RR_cis | -9.98 | -1.85 | 8.13 |
| JA_RS_trans | -9.93 | -1.82 | 8.11 |
| JA_RS_cis | -9.87 | -1.74 | 8.13 |
| JA_SS_trans | -10.01 | -1.90 | 8.11 |
| JA_SS_cis | -9.98 | -1.85 | 8.13 |
This table is interactive. Users can sort the columns to compare the values.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is inherently uneven due to the differing electronegativity of its constituent atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). malayajournal.org
For this compound, an MEP analysis would reveal the most probable sites for chemical attack. The oxygen atoms of the cyclopentanone (B42830) and oxopropyl groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms would be electron-deficient and thus prone to nucleophilic attack. Studies on other substituted cyclopentanones confirm that substituents significantly influence the electronic landscape of the molecule. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformers, each with a specific potential energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that governs the transitions between them. researchgate.net
Molecular Mechanics and Force Field Calculations
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. MM calculations are computationally inexpensive and are therefore ideal for rapidly exploring the vast conformational space of a flexible molecule to identify a set of low-energy candidate structures.
Density Functional Theory (DFT) for Conformational Preferences
A theoretical study on jasmonic acid, which also features a substituted cyclopentanone ring, found that the relative orientation of the side chains (cis or trans) leads to distinct conformers with different stabilities. dergipark.org.tr The most stable conformer was identified as having a trans configuration. dergipark.org.tr A similar DFT analysis for this compound would be expected to yield a detailed ranking of its stable conformers.
Illustrative Data: The table below presents calculated energy differences for various conformers of jasmonic acid, providing a model for the type of data generated in a conformational analysis of this compound. dergipark.org.tr
| Conformer (Jasmonic Acid) | Configuration | Relative Energy (kcal/mol) |
| JA_RR_trans | trans | 0.00 |
| JA_RR_cis | cis | 1.38 |
| JA_RS_trans | trans | 0.25 |
| JA_RS_cis | cis | 1.29 |
| JA_SS_trans | trans | 0.00 |
| JA_SS_cis | cis | 1.38 |
This table is interactive. Data is referenced to the most stable conformer (JA_RR_trans and JA_SS_trans).
Molecular Dynamics Simulations for Mechanistic Insights
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor). nih.govnih.gov
For this compound, MD simulations could be used to explore its conformational dynamics in greater detail. For instance, a simulation could show the timescales and pathways of transitions between different envelope and twist conformations of the cyclopentanone ring. If the molecule were being studied for its interaction with a biological target, such as an enzyme or receptor, MD simulations could be employed to model the binding process, predict the bound conformation, and estimate the stability of the resulting complex. nih.gov Such simulations are commonly used in the study of prostaglandins (B1171923), which share a similar cyclopentane (B165970) core, to understand their binding to receptors and coactivators. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For the compound this compound, theoretical calculations can elucidate its structural and electronic properties, which are directly related to its spectroscopic signatures. These predictive methods are crucial for confirming molecular structures, understanding vibrational modes, and determining stereochemistry.
Computational NMR and Vibrational Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) and vibrational spectra through computational methods is a cornerstone of modern chemical analysis. Ab initio and Density Functional Theory (DFT) are the most common theoretical frameworks employed for this purpose. mdpi.comnih.govamanote.compku.edu.cn These calculations typically begin with the optimization of the molecule's geometry to find its most stable conformation(s).
For this compound, a conformational search would be necessary to identify the various low-energy spatial arrangements of the pentyl and oxopropyl side chains relative to the cyclopentanone ring. Once the stable conformers are identified, their respective NMR shielding tensors and vibrational frequencies can be calculated.
Computational NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are achieved by calculating the isotropic magnetic shielding constants for each nucleus. By comparing the calculated shielding of the target molecule's nuclei with that of a reference compound (e.g., tetramethylsilane, TMS), a predicted chemical shift can be obtained. While no specific computational NMR studies for this compound are available, such an analysis would be invaluable for assigning experimental spectra, especially for the diastereotopic protons and carbons within the molecule.
A hypothetical table of predicted vibrational frequencies for the major functional groups is presented below to illustrate what such a computational study would yield.
| Functional Group | Predicted Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Cyclopentanone Carbonyl | C=O Stretch | Data not available |
| Propanone Carbonyl | C=O Stretch | Data not available |
| Alkyl Chains | C-H Stretch | Data not available |
| Alkyl Chains | C-H Bend | Data not available |
| This table is for illustrative purposes only. No published computational data is available. |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is a powerful method for determining the absolute configuration of stereoisomers in solution, as enantiomers produce mirror-image VCD spectra. nih.govrsc.org
The process of assigning absolute configuration using VCD involves a synergistic approach between experimental measurement and theoretical calculation. schrodinger.com
Experimental Measurement: The VCD spectrum of an enantiomerically pure or enriched sample of the chiral molecule is recorded.
Computational Modeling: A computational model, typically using DFT, is used to predict the VCD spectrum for one of the enantiomers (e.g., the (2R,3S) or (2S,3R) configuration of this compound). This involves performing a conformational analysis to find all significant low-energy structures, calculating their individual VCD spectra, and then generating a final Boltzmann-averaged spectrum based on their relative energies. schrodinger.comresearchgate.net
Comparison and Assignment: The experimentally measured VCD spectrum is compared to the computationally predicted spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the molecule. nih.govchemicalbook.com
For this compound, which has two chiral centers, VCD would be an ideal technique to confirm the absolute stereochemistry (e.g., (+)-(1R,2S)-magnolione). nih.gov Although the methodology is well-established for a wide range of natural products, specific VCD studies for this compound have not been reported in the available literature. unibs.itresearchgate.netdtu.dk
Computational Studies on Reaction Pathways and Transition States
Computational chemistry provides critical insights into chemical reactivity by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the reaction mechanism.
For a molecule like this compound, computational studies could investigate various reactions, such as its formation pathways or its degradation mechanisms. For instance, the synthesis of this compound often involves a Michael addition or similar carbon-carbon bond-forming reactions. A computational study could model these reaction pathways.
The process typically involves:
Identifying Reactants and Products: Defining the starting materials and the final products of the reaction.
Locating Transition States: Using specialized algorithms to find the transition state structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products.
Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to find the activation energy (Ea), which is a key determinant of the reaction rate.
Reaction Path Following: Tracing the intrinsic reaction coordinate (IRC) to confirm that the located transition state correctly connects the desired reactants and products.
While theoretical studies on reaction mechanisms, such as 1,3-dipolar cycloadditions, are common, specific computational investigations into the reaction pathways and transition states involving this compound are not documented in the surveyed literature. researchgate.net Such studies would be valuable for optimizing synthetic routes or understanding its chemical stability.
A hypothetical data table illustrating the kind of data generated from a reaction pathway study is shown below.
| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kcal/mol) |
| C-C Bond Formation | Reactant A + Reactant B | [TS Complex] | This compound | Data not available |
| This table is for illustrative purposes only. No published computational data is available. |
Advanced Analytical Techniques for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For 3-(2-Oxopropyl)-2-pentylcyclopentanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.
High-Resolution 1D and 2D NMR for Structural Elucidation
The structural backbone of this compound can be meticulously mapped out using a series of NMR experiments.
¹H NMR: A standard 1D ¹H NMR spectrum would provide initial information on the number and types of protons present in the molecule. Protons adjacent to the two carbonyl groups and those on the cyclopentanone (B42830) ring are expected to appear at characteristic chemical shifts, typically between 2.0 and 2.5 ppm. libretexts.org The protons of the pentyl chain and the methyl group of the oxopropyl side chain would resonate in distinct regions of the spectrum.
¹³C NMR and DEPT: A ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a full carbon count can be achieved. The two carbonyl carbons would be readily identifiable by their characteristic downfield shifts.
2D NMR Techniques: To assemble the molecular puzzle, 2D NMR experiments are indispensable. scribd.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons, allowing for the tracing of the pentyl chain and the connectivity within the cyclopentanone ring and the oxopropyl side chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of which protons are attached to which carbons. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique would be instrumental in connecting the pentyl group and the oxopropyl side chain to the correct positions on the cyclopentanone ring by observing correlations from the protons on these side chains to the ring carbons, and to the carbonyl carbons.
A hypothetical table of expected NMR data is presented below based on general principles of NMR spectroscopy.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pentyl CH₂ (alpha to ring) | ~1.3-1.5 | ~25-35 | Protons to C2 and C3 of cyclopentanone |
| Pentyl CH₃ | ~0.9 | ~14 | Protons to adjacent CH₂ |
| Cyclopentanone CH₂ | ~1.8-2.4 | ~20-40 | Protons to adjacent ring carbons and C1 carbonyl |
| Cyclopentanone CH (at C2) | ~2.0-2.5 | ~45-55 | Proton to C1, C3, and pentyl alpha-CH₂ |
| Cyclopentanone CH (at C3) | ~2.2-2.7 | ~40-50 | Proton to C1, C2, C4, and oxopropyl CH₂ |
| Oxopropyl CH₂ | ~2.5-2.8 | ~45-55 | Protons to C3 and the oxopropyl carbonyl |
| Oxopropyl CH₃ | ~2.1 | ~30 | Protons to the oxopropyl carbonyl |
| C1 Carbonyl | - | >200 | - |
| Oxopropyl Carbonyl | - | >200 | - |
Stereochemical Assignment via NOESY and Coupling Constant Analysis
This compound has two stereocenters at the C2 and C3 positions of the cyclopentanone ring, leading to the possibility of different stereoisomers. nih.gov The relative stereochemistry of these centers can be determined through advanced NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. harvard.edu For this compound, a NOESY spectrum would reveal through-space correlations between the protons on the pentyl group at C2 and the protons on the oxopropyl group at C3. The presence or absence of specific NOE cross-peaks would indicate whether these substituents are on the same side (cis) or opposite sides (trans) of the cyclopentanone ring.
Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constant between the protons at C2 and C3 can also provide stereochemical information. The Karplus relationship describes how the dihedral angle between two adjacent protons influences their coupling constant. By analyzing the J-coupling value, the relative orientation of these protons, and thus the stereochemistry of the substituents, can be inferred.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For this compound (C₁₃H₂₂O₂), the theoretical monoisotopic mass is 210.16198 Da. nih.gov An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For ketones, characteristic fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.orglibretexts.org
The reported GC-MS data for this compound shows prominent peaks at m/z values of 82, 43, 83, 153, and 140. nih.gov A plausible interpretation of these fragments is as follows:
| m/z | Proposed Fragment Structure | Plausible Fragmentation Pathway |
| 153 | [M - C₄H₇O]⁺ | Alpha-cleavage at the oxopropyl side chain with subsequent rearrangement. |
| 140 | [M - C₅H₁₀]⁺ | Cleavage of the pentyl group. |
| 83 | [C₅H₇O]⁺ | Fragment containing the cyclopentanone ring after loss of the side chains. |
| 82 | [C₅H₆O]⁺ | Further rearrangement and loss of a hydrogen atom from the m/z 83 fragment. |
| 43 | [CH₃CO]⁺ | Alpha-cleavage of the acetyl group from the oxopropyl side chain. |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
In real-world applications, such as quality control of fragrance formulations, this compound will likely be part of a complex mixture. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing such samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile compounds like fragrance ingredients. nih.gov The sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification. GC-MS is a standard method for the purity assessment and identification of this compound in commercial products. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable impurities that may be present in a sample, LC-MS is a powerful alternative. mostwiedzy.plresearchgate.net In LC-MS, separation occurs in the liquid phase, which can be advantageous for analyzing complex matrices without requiring derivatization. nih.gov The development of an LC-MS method could complement GC-MS analysis, providing a more comprehensive profile of a sample containing this compound, especially for detecting non-volatile contaminants. The analysis of structurally similar compounds like prostaglandins (B1171923) often relies on LC-MS/MS for separation and sensitive detection. nih.govuab.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present within a molecule. mdpi.com By measuring the interaction of a molecule with electromagnetic radiation, a unique vibrational spectrum is produced, which serves as a molecular fingerprint.
For this compound, the key structural features are two distinct ketone (C=O) groups and multiple saturated hydrocarbon (C-H) bonds within the pentyl group and the cyclopentanone ring. The analysis of its IR and Raman spectra allows for the confirmation of these functional groups.
The infrared spectrum is particularly informative for this compound. The two carbonyl groups are expected to exhibit strong absorption bands in the region of 1700-1780 cm⁻¹. The carbonyl group within the five-membered cyclopentanone ring typically absorbs at a higher frequency (around 1740-1750 cm⁻¹) compared to the acyclic ketone of the oxopropyl side chain (around 1715 cm⁻¹) due to ring strain. researchgate.net The presence of two distinct peaks in this region would be a strong indicator of the compound's dicarbonyl structure.
Stretching and bending vibrations of the C-H bonds in the pentyl and cyclopentyl moieties produce characteristic signals in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. mdpi.com
Raman spectroscopy serves as a complementary technique. mdpi.com While C=O stretching vibrations are observable in Raman spectra, they are typically weaker than in IR spectra. However, the hydrocarbon backbone of the molecule may produce strong Raman signals, providing further structural confirmation.
The expected vibrational frequencies for the primary functional groups of this compound are summarized in the table below.
Table 1: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |
| C=O (Acyclic Ketone) | Stretch | ~1715 | Strong |
| C=O (Cyclopentanone) | Stretch | ~1745 | Strong |
Chromatographic Separations and Purity Profiling
Chromatography is an essential analytical method for separating the components of a mixture and determining the purity of a compound. For this compound, both gas and liquid chromatography are pivotal for quality control and detailed characterization.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nist.gov Method development involves optimizing parameters such as the column type, temperature program, and detector. The choice of the stationary phase is critical for achieving separation from impurities.
The NIST Mass Spectrometry Data Center provides retention index (RI) data for this compound, which is invaluable for method development. nist.gov The retention index is a measure of where a compound elutes in relation to a series of n-alkane standards.
Table 2: Gas Chromatography Retention Indices for this compound
| Column Type | Stationary Phase | Retention Index (RI) |
|---|---|---|
| Non-polar | SE-30 | 1600 |
| Polar | (Not Specified) | 2259 |
Source: NIST Mass Spectrometry Data Center nist.gov
The significant difference in retention indices between non-polar and polar columns demonstrates the importance of column selection for resolving this compound from any potential impurities. nist.gov A typical GC method would employ a capillary column, a temperature gradient to ensure efficient elution, and detection by either a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) is a complementary technique that can also be used for purity profiling. While specific HPLC methods for this compound are not extensively documented in the literature, a general approach can be developed. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is a common starting point for separating medium-polarity organic molecules. Detection is typically achieved using a UV detector, as the carbonyl groups act as chromophores.
Chiral Chromatography for Enantiomeric Excess Determination
The structure of this compound contains two chiral centers (at positions 2 and 3 of the cyclopentanone ring). This gives rise to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Enantiomers are pairs of stereoisomers that are non-superimposable mirror images, such as the (2R, 3R) and (2S, 3S) pair.
While enantiomers possess identical physical properties in a non-chiral environment, they can be separated using chiral chromatography. nih.govgoogle.com This is most commonly achieved by using a Chiral Stationary Phase (CSP) in either GC or HPLC. nih.gov These CSPs are derivatized with a chiral selector, such as cyclodextrins or polysaccharide derivatives, which interacts differently with each enantiomer, leading to different retention times. nih.gov
The separation allows for the quantification of each enantiomer in a mixture. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. youtube.comlibretexts.org
Enantiomeric Excess (% ee) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100%
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. A racemic mixture, which has a 50:50 ratio of two enantiomers, has an enantiomeric excess of 0%. youtube.com
Table 3: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| Enantiomer 1 (e.g., 2R, 3S) | 12.5 | 95000 |
| Enantiomer 2 (e.g., 2S, 3R) | 14.2 | 5000 |
| Calculated Enantiomeric Excess | | 90% |
X-ray Crystallography of Crystalline Derivatives or Intermediates
X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a molecule, including the absolute configuration of its chiral centers. However, this technique requires the sample to be in the form of a single, well-ordered crystal.
This compound is a liquid at room temperature, which precludes direct analysis by X-ray crystallography. chemicalbook.com In such cases, a common strategy is to convert the liquid compound into a solid, crystalline derivative. This can be achieved by reacting the target molecule with a suitable derivatizing agent. For a ketone-containing compound like this one, derivatives such as oximes, semicarbazones, or hydrazones are often crystalline and suitable for crystallographic analysis.
Once a suitable crystalline derivative is formed and analyzed, the three-dimensional structure of the derivative can be determined. This information allows for the unambiguous assignment of the relative and absolute stereochemistry of the chiral centers in the original molecule. This method is also highly valuable for confirming the structure of any crystalline intermediates that might be isolated during the synthesis of the final product. acs.org To date, no public records of a crystal structure for this compound or its direct derivatives are available.
Applications in Chemical Synthesis and Industrial Intermediates
Role as a Chiral Building Block for Complex Molecule Synthesis
The stereochemistry of 2,3-disubstituted cyclopentanones is crucial for their application in the synthesis of complex target molecules. 3-(2-Oxopropyl)-2-pentylcyclopentanone, also known by the trade name Magnolione, serves as a valuable chiral building block due to the presence of two stereogenic centers on its cyclopentanone (B42830) ring. nih.govnih.gov The spatial arrangement of the pentyl and oxopropyl side chains dictates the molecule's three-dimensional structure and its subsequent reactivity and biological activity.
Research has focused on developing synthetic methods that control the stereochemical outcome, yielding specific isomers. Efficient syntheses have been developed to produce cis-isomer enriched versions of related cyclopentanone fragrances. nih.govscispace.com Furthermore, techniques such as kinetic resolution have been employed to achieve the selective synthesis of specific enantiomers, such as the (2S,3R)-isomer, highlighting the importance of obtaining stereochemically pure compounds for advanced applications. nih.govscispace.com The ability to selectively synthesize particular stereoisomers of cyclopentanone derivatives is fundamental to their use as synthons for various natural products and pharmaceuticals. researchgate.netrsc.org
Precursor to Advanced Chemical Intermediates and Derivatives
The cyclopentanone core is a versatile platform that can be transformed into a variety of advanced chemical intermediates. While research often begins with the parent cyclopentanone molecule, the principles apply to its more complex derivatives like this compound. A significant application is in the production of fuel precursors. researchgate.net
For instance, cyclopentanone can undergo aldol (B89426) condensation and hydrogenation reactions with furfural (B47365) to produce intermediates like 2,5-bis(furan-2-ylmethyl)-cyclopentanone. mdpi.com This intermediate can be further processed through hydrodeoxygenation to yield diesel and jet fuel range cycloalkanes. mdpi.com Another key strategy involves the self-condensation of cyclopentanone, which yields products such as 2-cyclopentylidenecyclopentanone (B1265648) (CCP) and 2,5-dicyclopentylidenecyclopentanone (DCCP). researchgate.net These condensed molecules are considered valuable precursors for high-density aviation biofuels. researchgate.net
Additionally, the cyclopentanone structure is a precursor for synthesizing higher octane (B31449) number cyclic alkanes through C-C coupling reactions followed by hydrodeoxygenation. rsc.org This demonstrates the role of the cyclopentanone framework as a foundational molecule for creating advanced derivatives with specific industrial applications, particularly in the energy sector.
Table 1: Advanced Chemical Intermediates from Cyclopentanone
| Precursor(s) | Intermediate Product | Subsequent Product | Application | Source(s) |
|---|---|---|---|---|
| Cyclopentanone, Furfural | 2,5-bis(furan-2-ylmethyl)-cyclopentanone | Diesel and jet fuel range cycloalkanes | Biofuels | mdpi.com |
| Cyclopentanone (self-condensation) | 2-cyclopentylidenecyclopentanone (CCP) | High-density cyclic hydrocarbons | Aviation Biofuels | researchgate.net |
| Cyclopentanone (self-condensation) | 2,5-dicyclopentylidenecyclopentanone (DCCP) | High-density cyclic hydrocarbons | Aviation Biofuels | researchgate.net |
| Cyclopentanone | C15 and C17 fuel precursors | Higher octane number cyclic alkanes | Hydrocarbon Fuels | mdpi.comrsc.org |
Integration into Biorefinery Concepts
The shift towards a sustainable chemical industry has placed significant emphasis on utilizing renewable biomass as a feedstock. Cyclopentanones, including this compound, are central to this effort through their integration into modern biorefinery concepts.
A primary goal of biorefineries is to convert biomass-derived platform molecules into a wide array of valuable chemicals that are currently sourced from petroleum. nih.govresearchgate.net Furfural (FF) and 5-hydroxymethylfurfural (B1680220) (HMF), which are readily produced from the dehydration of C5 (hemicellulose) and C6 (cellulose) sugars respectively, are key biomass-derived building blocks. nih.govacs.org
An important pathway in biorefining is the catalytic conversion of these furanic compounds into cyclopentanone (CPN) and its derivatives. researchgate.netnih.gov The first successful hydrogenative ring rearrangement of furfural to cyclopentanone in an aqueous medium was reported in 2012. nih.govacs.org This transformation typically involves a cascade of reactions, including an acid-catalyzed rearrangement of a furanic alcohol intermediate known as the Piancatelli rearrangement. nih.govmdpi.com A variety of heterogeneous catalysts have been developed to improve the efficiency, selectivity, and sustainability of this process, enabling high yields of cyclopentanone under increasingly mild conditions. nih.govresearchgate.net
Table 2: Selected Catalytic Systems for Furfural Conversion to Cyclopentanone
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield of CPN (%) | Source(s) |
|---|---|---|---|---|
| 0.10 wt% Au/TiO₂-A | 160 | 4 | 99 | nih.gov |
| 20 wt% Ni/HY-0.018 | 150 | 4 | 86.5 | nih.gov |
| Ru/C (0.5 wt%) and Al₁₁.₆PO₂₃.₇ | 160 | - | 84 | rsc.org |
| CuZnAl-500-0.5 | 150 | 4 | 62 | researchgate.net |
| 6%Ru-6%Co-6%CeO₂/MSEP | 160 | 3 | 71.35 | scienceasia.org |
The ability to produce the cyclopentanone core structure from renewable biomass is a critical step toward the sustainable production of a wide range of chemical intermediates. nih.gov Traditionally, cyclopentanone is produced from fossil-based feedstocks via the decarboxylation of adipic acid, a process that has a questionable long-term sustainability profile. acs.orgfrontiersin.orgorgsyn.org The biomass-to-cyclopentanone route offers a greener alternative. researchgate.netfrontiersin.org
By establishing a robust and efficient pathway to bio-based cyclopentanone, it becomes possible to synthesize more complex derivatives, such as this compound, in a more sustainable manner. The cyclopentanone produced from furfural acts as a renewable platform molecule. mdpi.com This platform can then be subjected to further synthetic modifications, such as alkylation and other C-C bond-forming reactions, to build the desired side chains and functionalities, ultimately leading to high-value specialty chemicals without relying on petrochemical precursors. mdpi.com
Application in Specialty Chemical Manufacturing (beyond direct consumer product formulation)
While this compound is well-known as a fragrance ingredient, its utility extends into specialty chemical manufacturing for non-consumer-facing applications. nih.gov A significant industrial application lies in its role as a key intermediate in the synthesis of advanced biofuels. researchgate.net
The conversion of the cyclopentanone molecular framework into high-density cycloalkanes suitable for diesel and jet fuel is a prime example of its application in specialty chemical manufacturing. mdpi.comrsc.org This process involves leveraging the cyclopentanone ring as a scaffold and chemically transforming it into energy-dense hydrocarbon fuels. researchgate.netrsc.org This application is critical as the aviation industry seeks sustainable fuel alternatives with high energy density. The production of these fuel precursors from a bio-derivable intermediate like cyclopentanone represents a significant advancement in creating value-added products within a biorefinery, moving beyond traditional chemical synthesis. researchgate.netmdpi.com
Environmental Chemistry and Degradation Research Chemical Perspective
Photochemical Degradation Pathways in Aquatic and Atmospheric Environments
The transformation of 3-(2-Oxopropyl)-2-pentylcyclopentanone in the environment is influenced by light-induced chemical reactions. These processes, known as photochemical degradation, are significant in both aquatic and atmospheric systems.
In the atmosphere , volatile organic compounds (VOCs) like this compound are primarily degraded through reactions with photochemically generated oxidants. The most important of these is the hydroxyl radical (•OH), which is highly reactive and initiates the oxidation of most organic molecules in the troposphere. nih.govepa.govmountainscholar.org The rate of this reaction is a key parameter for determining the atmospheric lifetime of a compound. For ketones, the reaction with •OH radicals typically proceeds via hydrogen atom abstraction from the carbon atoms adjacent to the carbonyl group or from the alkyl chains. nih.gov The presence of a carbonyl group can influence the reaction rates of H-shifts in the resulting peroxy radicals, potentially accelerating degradation. nih.gov
Another significant atmospheric degradation process for ketones is photolysis , the direct cleavage of chemical bonds by the absorption of solar radiation. mountainscholar.orgcapes.gov.br Ketones absorb ultraviolet (UV) radiation, which can lead to the breaking of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), a process known as the Norrish Type I reaction. This process can be a significant sink for ketones, especially in the upper troposphere. mountainscholar.org
In aquatic environments , direct photolysis can occur if the compound absorbs light in the solar spectrum that penetrates the water column. Indirect photochemical degradation can also take place through reactions with photochemically produced reactive species such as hydroxyl radicals, singlet oxygen, and peroxide radicals. The specific pathways and rates of these reactions for this compound are not extensively documented in scientific literature, but can be inferred from the behavior of similar ketones.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the atmospheric degradation rates of compounds for which experimental data are unavailable. nih.govresearchgate.net These models use the chemical structure to predict reactivity.
Table 1: Estimated Atmospheric Degradation of this compound This table presents estimated values based on QSAR models and the behavior of similar ketones, as direct experimental data is limited.
| Parameter | Estimated Value/Pathway | Significance in Atmospheric Degradation |
|---|---|---|
| Reaction with Hydroxyl Radicals (•OH) | Hydrogen abstraction from alkyl chains and α-carbons | A primary degradation pathway in the troposphere. The presence of multiple abstractable hydrogens suggests this is a significant process. |
| Direct Photolysis (Norrish Type I) | α-cleavage of the cyclopentanone (B42830) ring or the oxopropyl side chain | Potentially significant, especially in the upper atmosphere, leading to the formation of smaller, more volatile compounds. |
| Atmospheric Half-Life | Likely on the order of hours to days | This relatively short half-life suggests the compound is unlikely to persist in the atmosphere or undergo long-range transport. |
Biotic Degradation Mechanisms and Microbial Transformations
The breakdown of organic compounds by living organisms, primarily microorganisms, is a crucial process for their removal from the environment. For this compound, biotic degradation is expected to be a significant fate process, particularly in soil and water treatment systems.
The biodegradation of aliphatic ketones and alkanes has been studied in various microorganisms. researchgate.netresearchgate.netnih.gov Bacteria capable of degrading these compounds often employ oxygenase enzymes to initiate the breakdown process. researchgate.netresearchgate.net Common pathways include:
Terminal Oxidation: The oxidation of the terminal methyl group of the pentyl side chain to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the β-oxidation pathway for energy production. researchgate.netresearchgate.net
Subterminal Oxidation: The oxidation of a methylene (B1212753) group within the alkyl chain, often at the carbon adjacent to the terminal methyl group, to form a secondary alcohol. This is subsequently oxidized to a ketone. researchgate.netnih.gov For this compound, which already contains ketone groups, further oxidation might occur at other positions on the pentyl chain or the cyclopentanone ring.
Studies on the degradation of 2-tridecanone (B165437) by Pseudomonas species have shown that subterminal oxidation can lead to the formation of an ester (undecyl acetate), which is then hydrolyzed to an alcohol and an acid. nih.gov This suggests that a similar Baeyer-Villiger-type oxidation could occur with this compound, where an oxygen atom is inserted adjacent to one of the carbonyl groups, leading to ring-opening or cleavage of the side chain.
Table 2: Plausible Biotic Degradation Pathways for this compound This table outlines likely degradation steps based on known microbial metabolism of similar compounds.
| Degradation Step | Description | Key Enzymes Involved (Hypothesized) |
|---|---|---|
| Initial Oxidation | Hydroxylation of the pentyl chain or the cyclopentanone ring. | Monooxygenases (e.g., cytochrome P450), Dioxygenases |
| Dehydrogenation | Oxidation of the resulting alcohol to a ketone or aldehyde. | Alcohol Dehydrogenases |
| Ester Formation | Baeyer-Villiger oxidation of the ketone functional groups to form esters. | Baeyer-Villiger Monooxygenases |
| Hydrolysis | Cleavage of the ester bond to form an alcohol and a carboxylic acid. | Esterases |
| β-Oxidation | Sequential cleavage of two-carbon units from the resulting fatty acid chain. | β-oxidation pathway enzymes |
| Ring Cleavage | Opening of the cyclopentanone ring, likely following oxidation. | Ring-cleaving Dioxygenases |
Environmental Fate Modeling Based on Chemical Reactivity
Environmental fate models use a compound's physical and chemical properties to predict its distribution and persistence in the environment. nih.gov Tools like the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) can provide valuable estimations for compounds lacking extensive experimental data. epa.govchemsafetypro.comchemistryforsustainability.org
For this compound, key properties influencing its environmental fate include its octanol-water partition coefficient (log Kow), water solubility, and vapor pressure. A higher log Kow suggests a tendency to partition into organic matter, such as soil and sediment, and to bioaccumulate in organisms.
Biodegradation models within EPI Suite™, such as BIOWIN, predict the likelihood and rate of biodegradation based on the presence of different functional groups and structural features. chemsafetypro.comchemistryforsustainability.org These predictions can help to classify the compound in terms of its expected persistence in the environment.
Table 3: Predicted Environmental Fate Parameters for this compound using EPI Suite™ The following values are estimations generated by the EPI Suite™ model and should be considered as indicative rather than definitive.
| Parameter | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Kow) | 3.5 - 4.5 (estimated) | Moderate potential to adsorb to soil, sediment, and sludge, and to bioaccumulate in aquatic organisms. |
| Water Solubility | Low to moderate (estimated mg/L range) | Limited mobility in water, with a tendency to partition to solid phases. |
| Henry's Law Constant | Moderate (estimated) | Suggests some potential for volatilization from water to the atmosphere. |
| Biodegradation | Predicted to be biodegradable, but not readily. | The compound is expected to be removed in wastewater treatment plants, but may persist for some time in the environment. |
| Environmental Partitioning (Fugacity Model) | Primarily partitions to soil and water, with a smaller fraction to air and sediment. | Indicates that soil and aquatic environments are the main environmental sinks for this compound. |
Development of Analytical Methods for Environmental Monitoring
The detection and quantification of fragrance materials in environmental matrices like water, soil, and sludge require sensitive and specific analytical methods. researchgate.netresearchgate.netnih.gov Given that these compounds are often present at trace concentrations (ng/L to µg/L), the analytical workflow typically involves sample extraction and concentration followed by instrumental analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the analysis of volatile and semi-volatile fragrance compounds, including ketones like this compound. researchgate.netnih.govgcms.cz
The typical analytical procedure involves:
Sample Preparation: For water samples, this often involves Solid-Phase Extraction (SPE) using cartridges with a sorbent that retains the target compound, which is then eluted with a small volume of solvent. researchgate.netbacwa.orgLiquid-Liquid Extraction (LLE) with an organic solvent is another common approach. nih.gov For solid samples like soil or sludge, methods such as Accelerated Solvent Extraction (ASE) or sonication with an appropriate solvent are used. researchgate.net
Gas Chromatography (GC): The extract is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. gcms.czsigmaaldrich.com
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification. gcms.czbacwa.org
The development of these methods must consider potential interferences from the complex environmental matrix and ensure adequate recovery and precision. nih.gov The use of internal standards, often deuterated analogues of the target compounds, is crucial for accurate quantification. researchgate.net
Table 4: General Analytical Approach for this compound in Environmental Samples
| Analytical Step | Technique | Key Considerations |
|---|---|---|
| Extraction (Water) | Solid-Phase Extraction (SPE) | Choice of sorbent material (e.g., C18, HLB) is critical for efficient recovery. |
| Extraction (Soil/Sludge) | Accelerated Solvent Extraction (ASE) | Selection of appropriate solvent and extraction conditions (temperature, pressure). |
| Separation | Gas Chromatography (GC) | Optimization of the temperature program and column type for good resolution from other compounds. |
| Detection & Quantification | Mass Spectrometry (MS) | Operation in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for trace-level detection. |
| Quality Control | Use of Internal Standards | Essential for correcting for losses during sample preparation and variations in instrument response. |
Future Research Directions and Innovative Methodologies
Novel Catalyst Design for Enhanced Selectivity and Sustainability
The precise arrangement of substituents on the cyclopentanone (B42830) ring is critical for the desired properties of molecules like 3-(2-Oxopropyl)-2-pentylcyclopentanone. Future research will focus on designing novel catalysts that offer superior control over stereoselectivity.
Asymmetric Organocatalysis: Metal-free organocatalysts are a key area of development for achieving high enantioselectivity in the synthesis of chiral cyclopentanones. nih.gov For instance, chiral amine catalysts can be used in Michael additions, a key step in forming the cyclopentanone core, to produce specific stereoisomers. researchgate.net Research into new catalyst scaffolds will aim to improve yields and enantiomeric excess (e.e.), while using sustainable, non-toxic materials.
Transition-Metal Catalysis: Chiral complexes of metals like rhodium, palladium, and iridium are effective in asymmetric synthesis. nih.govresearchgate.net Future work will involve developing ligands that can fine-tune the catalyst's activity and selectivity for specific transformations, such as enantioselective cycloadditions or allylic alkylations, which are crucial for building complex cyclopentane (B165970) rings. nih.govnih.gov
Biocatalysis: The use of enzymes, such as lipases, offers a green chemistry approach to synthesis. nih.gov Lipase-mediated reactions can provide enantiomerically enriched chiral fragrances. researchgate.net Future research will explore genetically engineered enzymes and whole-cell biotransformations to create highly selective and sustainable pathways to jasmonate analogs. nih.gov
Table 1: Comparison of Catalytic Approaches for Cyclopentanone Synthesis
| Catalyst Type | Advantages | Challenges for Future Research | Key Reactions |
| Asymmetric Organocatalysts | Metal-free, lower toxicity, readily available. | Catalyst loading, scalability, substrate scope. | Michael Addition, Aldol (B89426) Condensation |
| Transition-Metal Complexes | High turnover numbers, excellent selectivity. nih.gov | Metal cost and toxicity, ligand synthesis complexity. | Cycloaddition, Asymmetric Hydrogenation researchgate.net |
| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally benign. nih.gov | Substrate specificity, operational stability, downstream processing. | Kinetic Resolution, Asymmetric Reduction nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Shifting from traditional batch synthesis to continuous flow chemistry presents significant advantages for producing fine chemicals. researchgate.netyoutube.com This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. jst.org.inacs.org
Future research will focus on developing multi-step "telescoped" flow syntheses where crude product streams from one reactor are directly used as input for the next, minimizing purification steps. youtube.com Automated platforms, combining flow reactors with real-time monitoring and machine learning algorithms, will enable rapid optimization of reaction conditions and on-demand production of target molecules like this compound. researchgate.netyoutube.com This approach is particularly beneficial for handling hazardous reagents or unstable intermediates safely and efficiently. youtube.com
Exploration of New Synthetic Pathways for Cost-Effective Production
The economic viability of synthesizing fragrance compounds is paramount. Research is actively pursuing more cost-effective routes that utilize cheaper starting materials, reduce the number of synthetic steps, and maximize atom economy.
Potential avenues include:
Tandem/Cascade Reactions: Designing reactions where multiple bond-forming events occur in a single step can significantly shorten synthetic sequences. nih.gov
Bio-based Feedstocks: Investigating pathways that start from renewable resources, such as derivatives of furfural (B47365) (which can be converted to cyclopentanone), could provide a sustainable and potentially cheaper alternative to petroleum-based starting materials. researchgate.net
Advanced Computational Tools for Molecular Design and Property Prediction
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. tdl.org For a molecule like this compound, computational methods can accelerate research and development in several ways:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the physicochemical and toxicokinetic properties of novel compounds before they are synthesized. nih.govmdpi.com For fragrance molecules, this can extend to predicting odor characteristics, helping to prioritize the most promising synthetic targets. acs.org
Reaction Modeling: Using tools like Density Functional Theory (DFT), chemists can model reaction pathways to understand mechanisms, predict the most likely products, and optimize reaction conditions for higher selectivity without extensive empirical screening. tdl.orgresearchgate.net
Virtual Screening: Machine learning algorithms can rapidly screen virtual libraries of potential fragrance molecules, identifying candidates with desired properties for subsequent synthesis and testing. acs.orgnih.gov
Table 2: Application of Computational Tools in Synthesis and Design
| Computational Tool | Application Area | Predicted Outcome |
| QSAR/Machine Learning | Molecular Design | Odor profile, bioavailability, toxicity. nih.govacs.org |
| Density Functional Theory (DFT) | Reaction Optimization | Transition state energies, reaction kinetics, regioselectivity. researchgate.net |
| Molecular Docking | Bioactivity Screening | Binding affinity to olfactory or other biological receptors. researchgate.net |
Investigation of Stereochemical Control in Dynamic Systems
The target molecule possesses two stereocenters, making precise control over its 3D structure a significant challenge. Advanced synthetic strategies are being explored to control stereochemistry in dynamic systems where intermediates can interconvert.
One powerful technique is Dynamic Kinetic Resolution (DKR) . In a DKR process, a racemic starting material is continuously racemized while one enantiomer is selectively converted into the desired product. acs.org This allows for a theoretical yield of 100% for a single stereoisomer, a substantial improvement over classical kinetic resolution which has a maximum yield of 50%. Future research will focus on developing new catalyst systems (enzymatic or chemical) that can efficiently couple the racemization and resolution steps for precursors to complex cyclopentanones. acs.orgresearchgate.net This approach is critical for accessing specific, highly active stereoisomers of jasmonate-type fragrances and other bioactive molecules. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
